molecular formula C6H11F2NO B2563730 [3-(Difluoromethoxy)cyclobutyl]methanamine CAS No. 1599396-58-3

[3-(Difluoromethoxy)cyclobutyl]methanamine

Cat. No.: B2563730
CAS No.: 1599396-58-3
M. Wt: 151.157
InChI Key: LKSVUKDWRPZUMX-UHFFFAOYSA-N
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Description

[3-(Difluoromethoxy)cyclobutyl]methanamine: is a chemical compound with the molecular formula C6H11F2NO and a molecular weight of 151.15 g/mol It is characterized by the presence of a cyclobutyl ring substituted with a difluoromethoxy group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Difluoromethoxy)cyclobutyl]methanamine typically involves the reaction of cyclobutyl derivatives with difluoromethoxy reagents under controlled conditions. One common method involves the use of difluoromethoxy chloride and cyclobutylamine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: [3-(Difluoromethoxy)cyclobutyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [3-(Difluoromethoxy)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science .

Mechanism of Action

The mechanism of action of [3-(Difluoromethoxy)cyclobutyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, it can interact with receptor proteins, altering signal transduction processes .

Comparison with Similar Compounds

  • [3-(Methoxy)cyclobutyl]methanamine
  • [3-(Trifluoromethoxy)cyclobutyl]methanamine
  • [3-(Chloromethoxy)cyclobutyl]methanamine

Comparison: Compared to its analogs, [3-(Difluoromethoxy)cyclobutyl]methanamine exhibits unique properties due to the presence of the difluoromethoxy group. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science. The difluoromethoxy group also imparts distinct electronic and steric effects, influencing the compound’s interaction with biological targets .

Properties

IUPAC Name

[3-(difluoromethoxy)cyclobutyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)10-5-1-4(2-5)3-9/h4-6H,1-3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSVUKDWRPZUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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